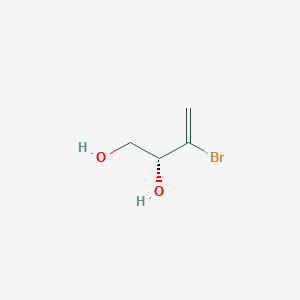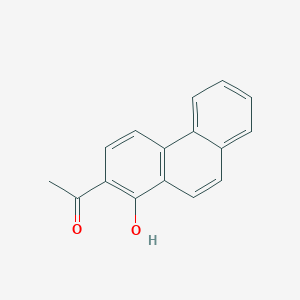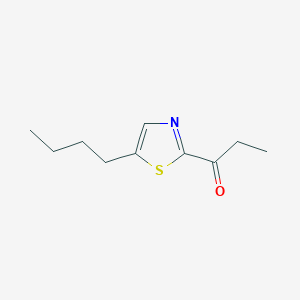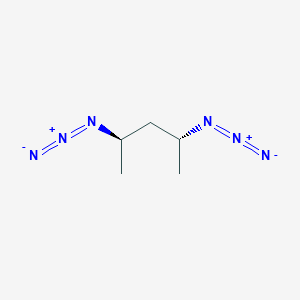![molecular formula C13H13N3O B14224486 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- CAS No. 623563-58-6](/img/structure/B14224486.png)
2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- is a heterocyclic organic compound that features a pyrimidinone core with an amino group at the 4-position and a 4-ethenylphenylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 4-position can be introduced via nucleophilic substitution reactions using suitable amine precursors.
Attachment of the 4-Ethenylphenylmethyl Group: The 4-ethenylphenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using 4-ethenylbenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidinone core or the ethenyl group, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidinone ring and the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Epoxides, hydroxylated derivatives.
Reduction Products: Reduced pyrimidinone analogs, hydrogenated ethenyl groups.
Substitution Products: Various substituted pyrimidinone and phenyl derivatives.
科学的研究の応用
2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural features.
作用機序
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
- 2(1H)-Pyrimidinone, 4-amino-1-[(4-methylphenyl)methyl]-
- 2(1H)-Pyrimidinone, 4-amino-1-[(4-phenyl)methyl]-
- 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethylphenyl)methyl]-
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the phenyl ring. The presence of an ethenyl group in 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- imparts unique electronic and steric properties.
- Reactivity: The ethenyl group can participate in additional reactions, such as polymerization or cross-linking, which may not be possible with other similar compounds.
- Applications: The unique structural features of 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- make it suitable for specific applications in materials science and medicinal chemistry that other similar compounds may not be able to achieve.
特性
CAS番号 |
623563-58-6 |
|---|---|
分子式 |
C13H13N3O |
分子量 |
227.26 g/mol |
IUPAC名 |
4-amino-1-[(4-ethenylphenyl)methyl]pyrimidin-2-one |
InChI |
InChI=1S/C13H13N3O/c1-2-10-3-5-11(6-4-10)9-16-8-7-12(14)15-13(16)17/h2-8H,1,9H2,(H2,14,15,17) |
InChIキー |
OPWDNSHANWOQKA-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)CN2C=CC(=NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14224418.png)
![3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14224423.png)
![2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B14224436.png)





![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)



